molecular formula C19H18O B14344216 4-Methyl-5,5-diphenylcyclohex-2-en-1-one CAS No. 103367-61-9

4-Methyl-5,5-diphenylcyclohex-2-en-1-one

Cat. No.: B14344216
CAS No.: 103367-61-9
M. Wt: 262.3 g/mol
InChI Key: RWYFGSWQGPDOSB-UHFFFAOYSA-N
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Description

4-Methyl-5,5-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. Cyclohexenones are α,β-unsaturated carbonyl compounds characterized by a carbonyl group at position-1 and a carbon-carbon double bond at position-2 of the cyclohexane ring. These compounds are significant intermediates in organic synthesis and are used in various chemical and life science industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one typically involves the reaction of 4-methylcyclohex-2-en-1-one with diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for cyclohexenones, including this compound, often involve catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,5-diphenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Methyl-5,5-diphenylcyclohex-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, fragrances, and materials

Mechanism of Action

The mechanism of action of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo tautomerization to form enol structures, which can further participate in various biochemical reactions. The enone functionality allows it to act as a Michael acceptor, facilitating nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,5-diphenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

103367-61-9

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-5,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-15-12-13-18(20)14-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3

InChI Key

RWYFGSWQGPDOSB-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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